molecular formula C24H20N6OS B2422526 (E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 839702-44-2

(E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Katalognummer: B2422526
CAS-Nummer: 839702-44-2
Molekulargewicht: 440.53
InChI-Schlüssel: VGSCWXAIOLMZAM-JFLMPSFJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H20N6OS and its molecular weight is 440.53. The purity is usually 95%.
BenchChem offers high-quality (E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-amino-N-(2-phenylethyl)-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6OS/c25-22-20(24(31)26-13-12-16-7-2-1-3-8-16)21-23(29-19-11-5-4-10-18(19)28-21)30(22)27-15-17-9-6-14-32-17/h1-11,14-15H,12-13,25H2,(H,26,31)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSCWXAIOLMZAM-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrroloquinoxaline core, which is known for its diverse biological activities. The structural components include:

  • Pyrrolo[2,3-b]quinoxaline : A bicyclic structure that is often associated with anticancer properties.
  • Thiophen-2-ylmethylene : A thiophene moiety that may enhance the compound's interactions with biological targets.

Anticancer Activity

Research has indicated that derivatives of pyrroloquinoxalines exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells. The mechanism typically involves:

  • Inhibition of Tubulin Polymerization : Compounds similar to our target have been shown to bind to the colchicine site on tubulin, preventing its polymerization, which is crucial for cell division .
  • Cell Cycle Arrest : Some derivatives induce G2/M phase arrest, leading to apoptosis in cancer cells .

Enzyme Inhibition

The compound's structural characteristics suggest potential inhibition of various kinases involved in cancer progression. Notably, compounds with similar backbones have demonstrated inhibition of:

  • PI3K/Akt/mTOR Pathway : This pathway is frequently dysregulated in cancers and plays a vital role in cell growth and survival .
  • Multiple Kinases : Including AURKA, FLT3, and GSK3A, which are critical for cellular signaling pathways associated with tumor growth .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of similar compounds. For example, derivatives containing benzyl or thiophene groups have shown activity against both Gram-positive and Gram-negative bacteria . While specific data on the target compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness.

Study 1: Anticancer Efficacy

A study evaluating the cytotoxic effects of pyrroloquinoxaline derivatives found that certain compounds exhibited subnanomolar GI50 values against various cancer cell lines. The most potent derivative demonstrated an IC50 value of 0.99 μM against tubulin polymerization . This suggests that the target compound may similarly impact cancer cell viability.

Study 2: Structure-Activity Relationship (SAR)

Research on related compounds has established a SAR framework indicating that modifications to the thiophene moiety can significantly alter biological activity. For instance, increasing electron-donating groups on the thiophene ring enhanced anticancer activity while maintaining selectivity towards tumor cells over normal cells .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameIC50 (μM)Mechanism of ActionTarget Enzymes
Compound A0.99Inhibition of tubulin polymerizationTubulin
Compound B1.50Apoptosis inductionVarious kinases
Compound C0.75PI3K/Akt pathway inhibitionPI3K

Table 2: Summary of Case Studies

Study ReferenceFocus AreaKey Findings
AnticancerSignificant cytotoxicity against cancer cells
Enzyme InhibitionEffective inhibition of multiple kinases
AntimicrobialActivity against Gram-positive bacteria

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline exhibit significant anticancer properties. A study demonstrated that certain derivatives can inhibit cancer cell proliferation effectively, with some compounds showing IC50 values in the low micromolar range against various cancer cell lines. For instance:

CompoundCancer Cell LineIC50 (μM)
Pyrrolo Derivative AHeLa5
Pyrrolo Derivative BMCF-74.5

This suggests a strong potential for developing new anticancer agents based on the pyrrolo[2,3-b]quinoxaline scaffold.

Antimicrobial Activity

The antimicrobial properties of this compound have been documented extensively. In vitro studies have shown efficacy against a variety of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL, indicating strong antimicrobial potential.

CompoundBacterial StrainMIC (μg/mL)
Pyrrolo Derivative CS. aureus0.22
Pyrrolo Derivative DE. coli0.25

Antioxidant Activity

Antioxidant assays utilizing methods such as the DPPH radical scavenging assay have demonstrated that certain derivatives possess significant radical scavenging activity. For example:

CompoundRate Constant (M−1s−1)
Pyrrolo Derivative E8.56×1088.56\times 10^{8}

This level of activity compares favorably with established antioxidants like Trolox.

Case Studies

A recent study focused on synthesizing various derivatives of pyrrolo[2,3-b]quinoxaline and evaluating their biological activities. The synthesized compounds were tested for their ability to scavenge free radicals and inhibit cancer cell growth. The most promising candidates exhibited both antioxidant and anticancer activities, showcasing their potential for therapeutic applications.

Synthesis and Evaluation

The synthesis involved multi-step reactions leading to the formation of the target compound and its derivatives. The evaluation included:

  • Anticancer Activity : Assessed using MTT assays across multiple cancer cell lines.
  • Antimicrobial Activity : Evaluated through MIC tests against common bacterial pathogens.
  • Antioxidant Activity : Measured using DPPH scavenging assays.

Q & A

Q. Methodological Guidance

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., thiophene substituent orientation) and detects tautomeric forms .
  • X-ray crystallography : Resolves absolute stereochemistry and validates the (E)-configuration of the imine group .
  • High-resolution mass spectrometry (HRMS) : Verifies molecular formula and detects trace impurities .
  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1740 cm⁻¹, NH stretches at ~3350 cm⁻¹) .

What strategies are recommended for maintaining the chemical stability of this compound during long-term storage?

Q. Stability Considerations

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiophene moiety .
  • Humidity control : Use desiccants to avoid hydrolysis of the carboxamide group .
  • Solvent choice : Lyophilize and store in anhydrous DMSO or ethanol; avoid aqueous buffers unless immediately before use .

How can computational modeling predict interactions between this compound and potential kinase targets?

Q. Advanced Mechanistic Analysis

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets of kinases (e.g., FGFR1, JAK2) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize targets .
  • QSAR models : Correlate substituent effects (e.g., thiophene vs. phenyl groups) with inhibitory activity using Hammett parameters .

What approaches are effective in designing SAR studies for optimizing the thiophene substituent's role in target binding?

Q. Structure-Activity Relationship (SAR) Design

  • Substituent variation : Synthesize analogs with halogenated thiophenes or fused heterocycles to enhance hydrophobic interactions .
  • Bioisosteric replacement : Replace thiophene with furan or pyrrole to evaluate electronic effects on binding .
  • Proteolysis targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade kinase targets .
  • Crystallographic data : Compare co-crystal structures of analogs to identify critical hydrogen bonds (e.g., NH---O=C interactions) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.